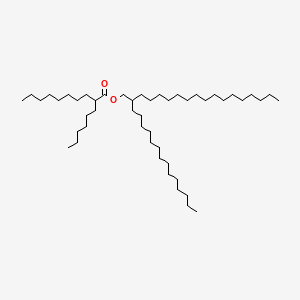

2-Tetradecyloctadecyl 2-hexyldecanoate

Description

Contextualization within the Field of Branched Ester Chemistry

Branched esters are a significant class of organic compounds characterized by a functional group RCOOR', where the R and R' hydrocarbon chains are not linear. solubilityofthings.com This branching has a profound impact on the molecule's physical properties. In the case of 2-Tetradecyloctadecyl 2-hexyldecanoate, both the alcohol and the carboxylic acid components are branched. The alcohol portion, 2-tetradecyloctadecanol, is a large Guerbet alcohol, and the acid portion, 2-hexyldecanoic acid, is a branched-chain carboxylic acid.

The presence of these branched chains disrupts the regular packing of the molecules, which typically leads to a lower melting point and pour point compared to their linear counterparts. This structural feature is also responsible for their good low-temperature performance and high viscosity indexes. srce.hr The ester linkage itself, consisting of a carbonyl group adjacent to an ether-like bond, introduces polarity, influencing the compound's solubility and reactivity. solubilityofthings.com The synthesis of such esters is commonly achieved through esterification or transesterification reactions. mdpi.com For instance, the esterification of dodecanedioic acid with long-chain and branched alcohols is often carried out in the presence of an acid catalyst like sulfuric acid. srce.hr

Significance of Long-Chain Branched Esters in Advanced Materials Science

Long-chain branched esters are integral to the development of advanced materials due to their versatile properties. Their high molecular weight often translates to low volatility and good thermal stability, making them suitable for high-temperature applications. srce.hr These characteristics are highly desirable in the formulation of high-performance lubricants, hydraulic fluids, and gear oils. srce.hr

Furthermore, the long, flexible chains can act as internal plasticizers. mdpi.com In the context of polymers like cellulose (B213188) esters, the incorporation of long-chain ester branches can reduce or eliminate the need for external plasticizers, which can be prone to leaching over time. mdpi.comacs.org This internal plasticization enhances the flexibility and processability of the material, making long-chain esters valuable in the production of coatings, films, and bioplastics with improved mechanical and barrier properties. nih.gov

The emollient and conditioning properties of these esters also lead to their use in the personal care industry. lookchem.comthegoodscentscompany.com In this context, they can improve the texture and performance of various products. lookchem.com

Overview of Current Academic Research Directions for this compound

While direct academic research focusing exclusively on this compound is not extensively documented, the research on its constituent components and structurally similar molecules provides insight into its potential research directions. A significant area of interest is the use of related branched esters, such as those derived from 2-hexyldecanoic acid, in the formation of lipid nanoparticles (LNPs) for drug delivery systems. wikipedia.orgresearchgate.net For example, the lipid ALC-0315, which is [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate), is a key component in the Pfizer-BioNTech COVID-19 vaccine, where it helps encapsulate and protect the mRNA payload. wikipedia.orgucf.edu

The unique properties of long-chain branched esters also suggest their potential application as environmentally friendly lubricants and plasticizers. srce.hr Research in this area is driven by the need for biodegradable and high-performance alternatives to traditional petroleum-based products. Studies on dicarboxylic acid-based esters with long-chain and branched alcohols have demonstrated their excellent lubricity, high flash points, and good oxidation stability. srce.hr

Future research may also explore the synthesis and characterization of novel polymers and co-polymers incorporating this compound to create materials with tailored thermal and mechanical properties for specialized applications. acs.org The investigation into the self-assembly and phase behavior of such large, complex esters could also open up new avenues in materials science.

| Property | Value |

| CAS Number | 93982-00-4 |

| Molecular Formula | C48H96O2 |

| Molecular Weight | 705.27 g/mol |

| Boiling Point | 653.7°C at 760 mmHg |

| Flash Point | 348.9°C |

| Density | 0.854 g/cm³ |

| Refractive Index | 1.46 |

Propriétés

Numéro CAS |

93982-00-4 |

|---|---|

Formule moléculaire |

C48H96O2 |

Poids moléculaire |

705.3 g/mol |

Nom IUPAC |

2-tetradecyloctadecyl 2-hexyldecanoate |

InChI |

InChI=1S/C48H96O2/c1-5-9-13-17-20-22-24-26-27-29-31-33-35-38-42-46(41-37-34-32-30-28-25-23-21-18-14-10-6-2)45-50-48(49)47(43-39-16-12-8-4)44-40-36-19-15-11-7-3/h46-47H,5-45H2,1-4H3 |

Clé InChI |

IYAMYTGYXORBLO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC |

Autres numéros CAS |

93982-00-4 |

Origine du produit |

United States |

Synthetic Methodologies for 2 Tetradecyloctadecyl 2 Hexyldecanoate

Classical Esterification Approaches to Long-Chain Branched Esters

Traditional methods for ester synthesis have been adapted and optimized for the production of complex molecules like 2-tetradecyloctadecyl 2-hexyldecanoate. These approaches primarily focus on activating the carboxylic acid and managing the reaction equilibrium.

Fischer-Speier esterification is a foundational method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk It is an equilibrium-limited process, and for the synthesis of this compound, the equilibrium must be actively shifted toward the product. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This is typically achieved by either using a large excess of one reactant or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus. libretexts.orgsciencemadness.orgorganic-chemistry.org Given the high molecular weight and potential difficulty in removing a large excess of the long-chain 2-tetradecyloctadecanol, using an excess of 2-hexyldecanoic acid or, more effectively, focusing on water removal is the preferred strategy. sciencemadness.org

The mechanism of Fischer esterification involves several reversible steps, which can be impeded by sterically hindered reactants. masterorganicchemistry.commasterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (2-hexyldecanoic acid) by the acid catalyst. libretexts.orglibretexts.org This activation enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

The key steps are as follows:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated, creating a resonance-stabilized cation. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The alcohol (2-tetradecyloctadecanol), acting as a nucleophile, attacks the protonated carbonyl carbon. masterorganicchemistry.comlibretexts.org This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, creating a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org

Deprotonation: The resulting protonated ester is deprotonated, typically by the water molecule that was eliminated or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

For branched long-chain esters, the nucleophilic attack by the bulky alcohol is the rate-limiting step due to steric hindrance. Consequently, these reactions often require higher temperatures and longer reaction times to proceed to completion.

Both Brønsted and Lewis acids can catalyze the formation of this compound, functioning through different modes of activation. organic-chemistry.org

Brønsted Acids: These are proton donors and are the traditional catalysts for Fischer esterification. researchgate.net Common examples include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com They operate by following the classical mechanism of protonating the carbonyl oxygen. researchgate.net For long-chain substrates, surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) have been developed, which can enable esterifications to occur even in water by forming micelles that bring the hydrophobic reactants together. organic-chemistry.org

Lewis Acids: These are electron-pair acceptors that activate the carboxylic acid by coordinating to the carbonyl oxygen. organic-chemistry.orgresearchgate.net This coordination makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. organic-chemistry.org Lewis acids such as tin(II) chloride (SnCl₂), titanium tetrachloride (TiCl₄), and zirconyl chloride (ZrOCl₂·8H₂O) have proven to be effective catalysts, sometimes under milder conditions than strong Brønsted acids. researchgate.netresearchgate.netnih.gov Some research suggests that while Brønsted acids are generally more active for direct esterification, Lewis acids are highly effective for transesterification. nih.gov Catalysts possessing both Brønsted and Lewis acidic sites, such as certain heteropolyacids, can exhibit enhanced activity. researchgate.netnih.gov

| Catalyst Type | Example(s) | Mode of Action | Key Characteristics |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, TsOH, DBSA | Protonates the carbonyl oxygen of the carboxylic acid. researchgate.net | Traditional, effective, but can require harsh conditions. Surfactant-type catalysts can work in aqueous media. organic-chemistry.org |

| Lewis Acid | TiCl₄, SnCl₂, ZrOCl₂·8H₂O | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgnih.gov | Often water-tolerant and can be less corrosive. researchgate.netnih.gov Effective for sterically hindered substrates. researchgate.net |

| Solid Acid | Sulfonated Resins, Graphene Oxide, Heteropolyacids | Provides Brønsted and/or Lewis acid sites on a solid support. organic-chemistry.orgnih.govresearchgate.net | Reusable, easily separated from the reaction mixture, and suitable for continuous flow processes. riken.jp |

The Steglich esterification is a powerful method for forming esters under mild, often neutral pH conditions, making it particularly suitable for sterically hindered substrates like 2-tetradecyloctadecanol and 2-hexyldecanoic acid. fiveable.mejove.comrsc.org This reaction overcomes the steric challenges that can make Fischer esterification slow and inefficient. fiveable.me

The methodology employs a coupling agent, typically a carbodiimide (B86325) such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to generate a highly electrophilic N-acylpyridinium species. rsc.orgorganic-chemistry.org This "active ester" is then readily attacked by the sterically hindered alcohol to form the desired ester, with the reaction being driven by the formation of a stable urea (B33335) byproduct (e.g., dicyclohexylurea). organic-chemistry.org

| Reagent | Role | Example(s) |

|---|---|---|

| Carboxylic Acid | Substrate | 2-Hexyldecanoic acid |

| Alcohol | Substrate | 2-Tetradecyloctadecanol |

| Coupling Agent | Activates the carboxylic acid. organic-chemistry.org | DCC, EDC |

| Catalyst | Forms a highly reactive acylpyridinium intermediate. rsc.org | DMAP |

| Byproduct | Drives the reaction equilibrium forward. organic-chemistry.org | Dicyclohexylurea (from DCC) |

Another effective route to synthesize sterically hindered esters involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. libretexts.org For the synthesis of this compound, 2-hexyldecanoic acid would first be reacted with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-hexyldecanoyl chloride. libretexts.org

This highly reactive acyl chloride is then treated with 2-tetradecyloctadecanol in a reaction known as alcoholysis. jove.com The reaction is typically rapid and essentially irreversible, as the chloride ion is an excellent leaving group. libretexts.orgchemguide.co.uk To prevent side reactions from the hydrogen chloride (HCl) byproduct that is generated, a weak, non-nucleophilic base such as pyridine (B92270) is commonly added as an acid scavenger. libretexts.orgjove.com This method avoids the equilibrium limitations of Fischer esterification and is highly effective for coupling sterically hindered partners. jove.comdeepdyve.com

Fischer Esterification and Acid Catalysis in this compound Synthesis

Advanced Catalytic Systems in this compound Synthesis

Modern advancements in catalysis offer greener and more efficient alternatives for the synthesis of complex esters. These systems often focus on improving catalyst recovery, reusability, and activity under milder conditions.

For the production of long-chain esters, heterogeneous solid acid catalysts are particularly promising. researchgate.net These catalysts, which include materials like sulfonic acid-functionalized resins, zeolites, and metal oxides like zirconia, offer significant operational advantages. researchgate.netresearchgate.net They can be easily separated from the liquid product mixture by simple filtration, which simplifies purification and allows the catalyst to be reused, reducing waste and cost. organic-chemistry.org Furthermore, these solid catalysts are well-suited for use in continuous flow reactors, where the reactants are passed through a packed bed of the catalyst, a process that is highly efficient for large-scale industrial production. riken.jp

Transition-metal complex catalysts, both homogeneous and heterogeneous, have also been developed for ester synthesis. core.ac.uk Homogeneous catalysts can offer very high selectivity due to their well-defined active sites. core.ac.uk Recent research has also focused on novel organocatalysts and advanced systems like graphene oxide, which can act as a highly efficient, reusable acid catalyst for esterification. organic-chemistry.orgorganic-chemistry.org These advanced systems represent the frontier of ester synthesis, aiming for maximum efficiency and sustainability.

Transition-Metal Catalyzed C-H Functionalization for Ester Formation

The direct functionalization of carbon-hydrogen (C-H) bonds using transition-metal catalysts has emerged as a powerful and atom-economical strategy for constructing C-C or C-heteroatom bonds, offering an alternative to traditional esterification methods. acs.orgresearchgate.net This approach can circumvent the need for pre-functionalized starting materials, thus simplifying synthetic routes and reducing waste. acs.org Catalysts based on metals like palladium, rhodium, and ruthenium are central to these transformations. acs.orgresearchgate.net

The synthesis of esters via this method can proceed through several pathways, including the alkoxycarbonylation of C-H bonds. acs.orgresearchgate.net For a molecule like this compound, this could theoretically involve the directed C-H activation of a long-chain alkane in the presence of 2-tetradecyloctadecanol or the coupling of 2-hexyldecanoic acid with a C-H bond on the 2-tetradecyloctadecyl backbone. However, achieving regioselectivity on long, flexible aliphatic chains presents a significant challenge due to the presence of numerous, chemically similar C-H bonds and the thermodynamic constraints of forming the large metallacycle intermediates required for distal functionalization. dmaiti.com

Research has focused on using directing groups to guide the catalyst to a specific C-H bond, often favoring the formation of stable five- or six-membered metallacycles. dmaiti.com While this is effective for functionalizing positions β or γ to an existing functional group, applying it to the specific, branched structures of Guerbet acids and alcohols is complex. dmaiti.comrsc.org Non-directed C-H activation is an alternative that avoids pre-functionalization but presents its own challenges in controlling the site of reaction. dmaiti.com Although C-H functionalization represents a frontier in synthetic chemistry, its application to the direct synthesis of highly complex esters like this compound remains an area of ongoing research rather than an established industrial method. acs.orgdmaiti.com

Heterogeneous Catalysis for Scalable Production of Branched Esters

For industrial-scale synthesis, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture, potential for reuse, and suitability for continuous flow processes. organic-chemistry.orgmdpi.comresearchgate.net This is particularly relevant for the production of Guerbet esters, where efficiency, cost, and sustainability are key considerations. youtube.com

Development and Application of Solid Acid Catalysts in Long-Chain Esterification

Solid acid catalysts are a cornerstone of heterogeneous esterification, replacing corrosive and difficult-to-recycle liquid acids like sulfuric acid. google.comresearchgate.net These catalysts function by providing acidic sites on a solid support, facilitating the Fischer esterification reaction between a carboxylic acid and an alcohol. britannica.commasterorganicchemistry.com Various materials have been developed for this purpose, including ion-exchange resins, zeolites, sulfated metal oxides, and functionalized carbon materials. researchgate.netpageplace.dedntb.gov.ua

For the synthesis of long-chain esters, macroporous catalysts are particularly effective as they allow the large, sterically hindered reactant molecules, such as 2-hexyldecanoic acid and 2-tetradecyloctadecanol, to access the active sites. organic-chemistry.org Examples of effective solid acid catalysts include:

Polymeric Resins: Macroporous polymeric acid catalysts, such as Amberlyst-15, have been shown to effectively catalyze the esterification of long-chain acids and alcohols at moderate temperatures (50-80°C) without the need for water removal. organic-chemistry.orgdntb.gov.ua

Graphene Oxide: As a heterogeneous acid catalyst, graphene oxide has been used for a wide range of esterifications, affording good yields and demonstrating the versatility of carbon-based materials. organic-chemistry.org

Sulfated Zirconia and Titania-Silica: Novel solid superacids like SO₄²⁻/TiO₂-SiO₂ have demonstrated high activity and selectivity in esterification reactions, with reported yields for n-butyl acetate (B1210297) reaching over 98%. google.com Such catalysts show promise for more complex ester syntheses.

Research into the esterification of oleic acid with various alcohols provides a useful model for long-chain ester synthesis. Studies using novel solid acid catalysts derived from biomass have shown high conversions, highlighting a move towards more sustainable catalytic processes. researchgate.netresearchgate.net

Table 1: Performance of Various Solid Acid Catalysts in Esterification Reactions This interactive table summarizes the performance of different solid acid catalysts in esterification reactions relevant to long-chain ester synthesis. The data is compiled from various studies and provides a comparative overview.

| Catalyst | Reaction Example | Temperature (°C) | Time (h) | Yield/Conversion (%) | Source |

|---|---|---|---|---|---|

| SO₄²⁻/TiO₂-SiO₂ | Acetic acid + n-butanol | Reflux | N/A | 98.9 | google.com |

| Macroporous Polymeric Acid | Various acids and alcohols | 50 - 80 | N/A | High Yields | organic-chemistry.org |

| Graphene Oxide | Various acids and alcohols | N/A | N/A | Good Yields | organic-chemistry.org |

| β-cyclodextrin-SO₃H Carbon | Oleic acid + Methanol (B129727) | 75 | 3 | 95.7 | researchgate.net |

| Zinc(II) Oxide | Pelargonic acid + 2-ethylhexyl alcohol | 170 | 4 | >95 | nih.gov |

Catalyst Recovery and Recycling Studies in Branched Ester Synthesis

A critical advantage of heterogeneous catalysts is their recyclability, which is vital for economic viability and sustainable manufacturing. mdpi.com Studies on branched ester synthesis consistently evaluate the stability and performance of the catalyst over multiple reaction cycles. nih.govacs.org

For instance, in the synthesis of 2-ethylhexyl pelargonate using simple zinc(II) salts, the catalyst could be recovered by filtration and reused for five consecutive runs without a significant loss of activity, maintaining yields between 92% and 95%. nih.govacs.org Similarly, catalysts like graphene oxide and other polymer-supported reagents are noted for their easy recovery and reuse. organic-chemistry.org Magnetic nanoparticles can also be used as a support, allowing for simple catalyst separation using an external magnetic field, which has been demonstrated in biodiesel production with catalysts being reused for over ten cycles with minimal loss in efficiency. mdpi.com This ease of recovery and robust reusability are key factors in designing scalable processes for esters like this compound.

Biocatalytic Routes to this compound and Related Branched Esters

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to conventional chemical methods. nih.govnih.gov For the synthesis of complex esters, lipases are the most widely used class of enzymes. nih.govresearchgate.net

Enzyme-Mediated Esterification (e.g., Lipase (B570770) Catalysis)

Lipases (E.C. 3.1.1.3) naturally catalyze the hydrolysis of triglycerides but can be used to drive the reverse reaction—esterification—in non-aqueous or micro-aqueous environments. nih.govjocpr.com The synthesis of branched-chain esters, such as this compound, can be efficiently catalyzed by lipases, particularly the immobilized lipase B from Candida antarctica (commonly known as Novozym® 435). mdpi.com

The synthesis of 2-ethylhexyl 2-methylhexanoate, a related branched-chain ester, was successfully achieved in a solvent-free system using Novozym® 435. mdpi.com Researchers found that high conversions (97-99%) could be attained by optimizing reaction conditions such as temperature and the molar ratio of reactants. mdpi.com The structure of the substrates, especially the branching near the functional group in both the Guerbet acid and alcohol, can significantly influence the enzyme's catalytic activity. researchgate.netmdpi.com The reusability of the immobilized enzyme is also a key feature, with studies showing that biocatalysts can be used for multiple cycles, enhancing the productivity and economic feasibility of the process. mdpi.com

Table 2: Biocatalytic Synthesis of a Branched-Chain Ester using Novozym® 435 This interactive table shows the results from the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, demonstrating the effect of reaction conditions on conversion.

| Temperature (°C) | Alcohol Molar Excess | Time (h) | Conversion (%) | Source |

|---|---|---|---|---|

| 70 | 10% | 48 | ~97 | mdpi.com |

| 80 | 20% | 24 | ~99 | mdpi.com |

Enantioselective Synthesis and Kinetic Resolution of Branched Esters

The branched structures of 2-hexyldecanoic acid and 2-tetradecyloctadecanol mean that this compound possesses multiple chiral centers. Lipases are stereoselective enzymes and can be used to resolve racemic mixtures of chiral alcohols or acids in a process called kinetic resolution. nih.govjocpr.com In this process, the enzyme preferentially acylates one enantiomer of a racemic alcohol (or esterifies one enantiomer of a racemic acid), leaving the other enantiomer unreacted. jocpr.com

This technique allows for the production of enantiomerically pure esters and alcohols. nih.gov The enantioselectivity of a lipase can be influenced by several factors, including the enzyme source, the reaction medium, temperature, and the structure of the acyl donor. researchgate.net For example, in the kinetic resolution of 1-phenylethanol, using a larger acyl-transfer reagent like vinyl octanoate (B1194180) with lipase led to a higher enantiomeric excess (98%) of the product ester compared to smaller reagents. researchgate.net While the maximum yield for a single enantiomer in a kinetic resolution is 50%, this method is invaluable for producing optically active compounds. jocpr.com For a molecule with multiple chiral centers like this compound, biocatalytic methods offer a potential pathway to control its stereochemistry, which could be critical for its final application properties.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of this compound and other long-chain branched esters involves a holistic approach, from the choice of starting materials to the final product purification. researchgate.netinstituteofsustainabilitystudies.com Key areas of focus include maximizing the incorporation of all materials used in the process into the final product, utilizing non-toxic and renewable feedstocks, and minimizing or eliminating the use of hazardous solvents and reagents. instituteofsustainabilitystudies.comjddhs.com

Atom economy and reaction mass efficiency are crucial metrics for evaluating the "greenness" of a chemical synthesis. wikipedia.orgwikipedia.org Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while reaction mass efficiency (RME) provides a more comprehensive measure by also considering reaction yield and the stoichiometry of reactants. buecher.detamu.edu

Rearrangement reactions are considered highly atom-economic as they minimize synthetic steps and waste generation. researchgate.net For ester synthesis, catalytic methods are preferred over stoichiometric ones to enhance atom economy and reduce waste. instituteofsustainabilitystudies.com

Table 1: Comparison of Green Chemistry Metrics in Ester Synthesis

| Metric | Description | Relevance to Branched Ester Production |

| Atom Economy (AE) | A measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org | High atom economy is desirable to minimize the formation of by-products. wikipedia.org In esterification, the formation of water as a by-product reduces the theoretical maximum atom economy. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the final, isolated product. wikipedia.orgtamu.edu | RME provides a more realistic measure of the "greenness" of a process by accounting for yield and stoichiometry. tamu.edu Optimizing catalysts and reaction conditions can significantly improve RME. |

| Carbon Efficiency (CE) | Accounts for the yield and the amount of carbon from the reactants that is incorporated into the final product. tamu.edu | This metric is particularly relevant when using bio-based feedstocks, as it tracks the efficient use of renewable carbon. |

| Environmental Factor (E-factor) | The ratio of the mass of waste generated to the mass of the desired product. mdpi.com | A lower E-factor indicates a more environmentally friendly process. Solvent-free systems and catalyst recycling can dramatically reduce the E-factor. mdpi.comrsc.org |

This table provides a conceptual overview. Specific values for the synthesis of this compound are not publicly available and would depend on the specific synthetic route and conditions employed.

A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. jddhs.com Traditional esterification processes often use solvents that can be harmful to the environment and human health. nih.gov

Eco-Friendly Solvents: The use of greener solvents, such as acetonitrile (B52724), has been explored as a less hazardous alternative to traditional chlorinated or amide solvents in esterification reactions. nih.gov Research has shown that such systems can achieve comparable rates and yields to conventional methods. nih.gov Water, being non-toxic and renewable, is also an attractive green solvent for certain chemical processes. wikipedia.org

Solvent-Free Systems: Solvent-free reaction systems represent a significant advancement in green chemistry for ester synthesis. rsc.orgpharmafeatures.comresearchgate.net These methods not only eliminate solvent-related waste but can also lead to increased reaction rates and simplified product purification. rsc.orgijrpr.com Techniques such as solid-liquid phase transfer catalysis and the use of solid acid catalysts have been successfully applied to the solvent-free synthesis of long-chain aliphatic esters. rsc.orgresearchgate.net Biocatalytic synthesis, often performed in solvent-free media, further enhances the sustainability of the process. mdpi.com For example, the synthesis of neopentyl glycol dilaurate has been effectively conducted in a solvent-free system using immobilized lipases. mdpi.com

Sources for 2-Tetradecyloctadecanol: Guerbet alcohols can be produced from fatty alcohols, which in turn can be derived from the hydrogenation of fatty acid esters (FAMEs). These FAMEs can be sourced from renewable feedstocks like vegetable oils and animal fats. researchgate.net

Sources for 2-Hexyldecanoic Acid: 2-Hexyldecanoic acid can also be derived from renewable resources. For instance, it has been identified as a compound in the bio-oil produced from the fast pyrolysis of sawdust, a type of wood biomass. mdpi.com Additionally, research into the conversion of biomass into platform chemicals offers pathways to produce the necessary building blocks for such branched-chain fatty acids. indianchemicalnews.comkit.edu

Table 2: Potential Sustainable Feedstocks for Precursors of this compound

| Precursor | Potential Sustainable Feedstock | Relevant Conversion Process |

| 2-Tetradecyloctadecanol | Vegetable Oils, Animal Fats | Transesterification to FAMEs, followed by hydrogenation. researchgate.net |

| 2-Hexyldecanoic Acid | Wood Biomass (e.g., Sawdust) | Fast Pyrolysis to produce bio-oil containing the acid. mdpi.com |

| 2-Hexyldecanoic Acid | Plant-derived oils | Can be produced from renewable feedstocks. researchgate.net |

This table illustrates potential renewable pathways. The commercial viability and scale of these routes can vary.

Minimizing waste is a critical goal in sustainable manufacturing, impacting both environmental responsibility and operational costs. ioscm.comfinaleinventory.com In the context of producing this compound, several strategies can be employed.

Catalyst Selection and Recycling: The use of heterogeneous catalysts, such as solid acids, is advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and the need for corrosive, difficult-to-handle homogeneous catalysts. rsc.orgpharmafeatures.com

Process Optimization: Implementing lean manufacturing principles, such as Just-In-Time (JIT) production, can reduce waste associated with overproduction and excess inventory. finaleinventory.comwastebits.com Real-time monitoring and control of reaction parameters can improve yield and reduce the formation of impurities. skyquestt.com

Solvent Reduction and Recycling: As discussed, adopting solvent-free systems is the most effective way to eliminate solvent waste. researchgate.net Where solvents are necessary, choosing recyclable, non-toxic options and implementing efficient recovery processes is crucial.

Circular Economy Approaches: Designing processes where by-products can be repurposed or fed back into the production cycle aligns with the principles of a circular economy, further minimizing waste. wastebits.com For example, in some ester production processes, it is possible to recover and reuse unreacted starting materials.

Analytical and Spectroscopic Characterization of 2 Tetradecyloctadecyl 2 Hexyldecanoate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in the analysis of lipid molecules and their derivatives, including long-chain esters. taylorfrancis.com It allows for the separation, identification, and quantification of components within a mixture. For a large, branched-chain ester such as 2-tetradecyloctadecyl 2-hexyldecanoate, several chromatographic techniques are particularly relevant.

Gas Chromatography (GC) Applications in Ester Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For long-chain esters, high-temperature GC is often employed. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

In the analysis of esters with long hydrocarbon chains, the retention time generally correlates with the total number of carbons in the molecule. researchgate.net However, the branching in both the alcohol (2-tetradecyloctadecyl) and acid (2-hexyldecanoate) moieties of the target compound can influence its volatility and, consequently, its retention time compared to linear esters of the same molecular weight. It has been noted that separating esters with different acid and alcohol chain lengths but the same total carbon number can be challenging. oup.com

For the analysis of this compound, a high-temperature capillary column, such as a polydimethylsiloxane-based stationary phase, would be suitable. The instrument settings would require a high injector and detector temperature (e.g., 350°C) to ensure complete volatilization without degradation. oup.com A temperature programming ramp would be essential for eluting such a high molecular weight compound.

Table 1: Illustrative GC Parameters for Long-Chain Ester Analysis

| Parameter | Value/Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | High-temperature capillary column (e.g., AT-5, 10 m x 0.1 mm i.d., 0.1 µm film thickness) oup.com |

| Carrier Gas | Nitrogen or Helium oup.com |

| Injector Temp. | 350°C oup.com |

| Detector Temp. | 350°C oup.com |

| Oven Program | Initial hold followed by a temperature ramp (e.g., 2-4°C/min) oup.com |

This table provides typical parameters for the analysis of long-chain esters and serves as a guide for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Complex Ester Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile or thermally labile compounds, making it ideal for large esters. conquerscientific.com Reversed-phase HPLC, where the stationary phase is non-polar (like C18 or C8) and the mobile phase is polar, is the most common mode for separating esters based on their hydrophobicity. conquerscientific.com

The analysis of complex ester mixtures, such as those found in synthetic lubricants or cosmetic formulations, often relies on HPLC for separation and quantification. nih.govresearchgate.net For this compound, a C18 column with a gradient elution system, typically using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would provide effective separation from starting materials (Guerbet alcohol and acid) and other byproducts. nih.gov Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as esters lack a strong UV chromophore.

Table 2: Example HPLC System for Ester Separation

| Parameter | Description |

| Separation Mode | Reversed-Phase HPLC conquerscientific.com |

| Stationary Phase | Octadecyl silica (B1680970) (C18) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water nih.gov |

| Detector | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |

This table outlines a typical HPLC setup for the analysis of complex ester mixtures.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used in synthetic chemistry to monitor the progress of a reaction. sigmaaldrich.com For the esterification reaction to produce this compound, TLC can be used to track the consumption of the starting materials (2-tetradecyloctadecanol and 2-hexyldecanoic acid) and the formation of the ester product. studylib.netlibretexts.org

A typical TLC analysis involves spotting the reaction mixture on a silica gel plate and developing it in an appropriate solvent system. rochester.edu Since the ester product is significantly less polar than the starting alcohol and carboxylic acid, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. A common mobile phase for such separations is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol. sigmaaldrich.comresearchgate.net Visualization can be achieved using a potassium permanganate (B83412) stain or by heating after treatment with a sulfuric acid solution, as the compounds are not UV-active.

Table 3: TLC System for Monitoring Esterification

| Component | Description |

| Stationary Phase | Silica Gel 60 F254 sigmaaldrich.com |

| Mobile Phase | Toluene/Ethanol (e.g., 9:1 v/v) or Hexane/Ethyl Acetate mixtures sigmaaldrich.comresearchgate.net |

| Visualization | Potassium Permanganate stain or charring with sulfuric acid |

This table describes a representative TLC system for monitoring the formation of a long-chain ester.

Structural Elucidation via Spectroscopic Methods

Once the purity of this compound is established, spectroscopic techniques are employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. For a Guerbet ester like this compound, both ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms. dss.go.th

¹H-NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. In an ester, the protons on the carbon adjacent to the ester oxygen (the alcohol side) are shifted downfield to approximately 3.7-4.1 ppm. orgchemboulder.com Conversely, the protons on the carbon alpha to the carbonyl group (the acid side) appear at around 2.0-2.2 ppm. orgchemboulder.com

For this compound, the ¹H-NMR spectrum would exhibit characteristic signals confirming its structure. The complex, overlapping signals in the aliphatic region (approx. 0.8-1.6 ppm) would account for the numerous -CH₂- and -CH₃ groups in the long alkyl chains. More distinct signals would arise from the protons near the ester linkage and the branching points.

Table 4: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Terminal -CH₃ groups | ~0.88 | Triplet |

| Bulk -CH₂- groups in chains | ~1.2-1.4 | Multiplet |

| -CH- at branching points | ~1.4-1.6 | Multiplet |

| -CH- alpha to C=O | ~2.1-2.3 | Multiplet |

| -O-CH₂- adjacent to ester | ~4.05 | Doublet |

This table presents predicted chemical shifts based on the analysis of similar long-chain and Guerbet esters. dss.go.thorgchemboulder.comchemicalbook.com

The doublet observed for the -O-CH₂- protons is a key indicator of the ester's structure, arising from the linkage of the 2-tetradecyloctadecanol moiety to the carbonyl group. The integration of these signals would also correspond to the number of protons in each group, further confirming the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the analysis of this compound, each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) being indicative of its electronic environment. libretexts.org

The ¹³C-NMR spectrum of a large ester like this compound is expected to show a characteristic signal for the carbonyl carbon of the ester group in the downfield region, typically between 170-185 ppm. spectroscopyonline.comoregonstate.edu The carbons of the long alkyl chains will appear in the upfield region, generally between 10-40 ppm. The carbon atom attached to the ester oxygen (the α-carbon of the alcohol moiety) and the α-carbon of the acyl chain will have distinct chemical shifts influenced by their proximity to the electron-withdrawing ester functionality. youtube.com

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Methylene adjacent to ester oxygen (-CH₂-O-) | 60 - 70 |

| Methine at branching point (alcohol moiety) | 35 - 45 |

| Methine at branching point (acid moiety) | 45 - 55 |

| Methylene carbons in alkyl chains (-CH₂-) | 20 - 35 |

| Terminal methyl carbons (-CH₃) | 10 - 15 |

Note: These are predicted values based on typical chemical shifts for similar long-chain branched esters. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is dominated by absorptions corresponding to the ester group and the long hydrocarbon chains.

A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the saturated ester. openstax.orgwikipedia.orglibretexts.org Additionally, two strong C-O stretching bands are characteristic of esters and are anticipated to appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.compressbooks.pub The presence of long alkyl chains will be confirmed by strong C-H stretching vibrations between 2850 and 2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. openstax.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| C=O stretch (ester) | 1735 - 1750 | Strong, Sharp |

| C-H bend (alkane) | 1465, 1375 | Medium |

| C-O stretch (ester) | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for large, non-volatile molecules like this compound. jove.comnih.gov In positive ion mode, ESI-MS analysis is expected to yield a prominent pseudomolecular ion, typically an ammonium (B1175870) adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺, depending on the solvent system used. copernicus.orgnih.gov

Fragmentation of the parent ion via tandem mass spectrometry (MS/MS) provides valuable structural information. For high-molecular-weight esters, characteristic fragmentation involves the cleavage of the ester linkage, leading to the formation of ions corresponding to the fatty acid and fatty alcohol moieties. copernicus.orgnih.gov The loss of neutral molecules such as water can also be observed. copernicus.org

Table 3: Expected ESI-MS Fragmentation for this compound

| Ion | Description |

| [M+NH₄]⁺ or [M+Na]⁺ | Pseudomolecular ion |

| [R'OH+H]⁺ | Protonated alcohol fragment |

| [RCOOH+H]⁺ | Protonated carboxylic acid fragment |

| [M-R'OH+H]⁺ | Loss of the alcohol moiety |

| [M-RCOOH+H]⁺ | Loss of the carboxylic acid moiety |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a high molecular weight compound like this compound, a high-temperature GC column and method would be necessary. researchgate.netuib.no

In GC-MS, electron ionization (EI) is commonly used. The resulting mass spectrum would likely show a weak or absent molecular ion peak due to the high energy of the ionization process. However, the fragmentation pattern would be highly informative. nih.govresearchgate.netnih.gov Characteristic fragments would arise from cleavage at the ester bond and at the branching points of the alkyl chains. The McLafferty rearrangement is also a common fragmentation pathway for esters, leading to a characteristic ion.

Table 4: Potential GC-MS Fragmentation Ions for this compound

| m/z Value | Fragment Identity |

| 257 | [CH₃(CH₂)₅CH=C(OH)O(CH₂)₂₇CH₃]⁺ (McLafferty rearrangement) |

| 255 | [C₁₆H₃₁O₂]⁺ (Acylium ion from the acid moiety) |

| 449 | [C₃₂H₆₅]⁺ (Carbocation from the alcohol moiety) |

| Various | Series of alkyl fragments differing by 14 amu (CH₂) |

Advanced Characterization for Material Science Applications

Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique used to investigate the crystalline nature and solid-state structure of materials. For waxy esters like this compound, PXRD can provide information on the packing of the long alkyl chains in the solid state. researchgate.netresearchgate.net

Waxy materials and long-chain esters often exhibit a semi-crystalline structure with characteristic diffraction peaks corresponding to the arrangement of the hydrocarbon chains. researchgate.net It is anticipated that the PXRD pattern of this compound would show sharp peaks at low 2θ angles, which are indicative of the long-range order of the layered structure. The packing of the alkyl chains, often in an orthorhombic sub-cell, would give rise to characteristic reflections at higher 2θ values. researchgate.net The positions and intensities of these peaks can be used to determine the d-spacing and the unit cell parameters of the crystalline domains.

Table 5: Expected PXRD Data Interpretation for this compound

| 2θ Range | Interpretation |

| Low Angle (1-10°) | Corresponds to the long-range lamellar spacing (d-spacing) |

| High Angle (20-25°) | Relates to the short-range packing of the alkyl chains (sub-cell) |

Based on a comprehensive review of scientific literature, there is no available research or data connecting the compound This compound to the field of catalyst characterization, specifically concerning surface area and porosity analysis via methods like BET (Brunauer-Emmett-Teller).

The primary documented application for this compound, a type of Guerbet ester, is as a skin-conditioning agent and emollient in the cosmetics industry. thegoodscentscompany.com Its chemical and physical properties are leveraged for their effects on skin feel and product texture.

Catalyst characterization, including surface area and porosity analysis, is a distinct field of materials science. iitk.ac.inlibretexts.org This process is critical for understanding the efficiency and behavior of catalytic materials, which are often porous solids like zeolites or metal-organic frameworks. mdpi.commit.edursc.org The BET technique, for instance, involves the physisorption of a gas (commonly nitrogen) onto a material's surface to calculate its specific surface area and pore size distribution, which are crucial parameters for catalytic activity. iitk.ac.inlibretexts.org

While the synthesis of precursors to this compound, such as Guerbet alcohols, does involve catalysts, the resulting ester itself is not documented as a tool or agent for characterizing other catalysts. researchgate.netgoogle.com The available scientific data does not support a role for this compound in the analytical procedures specified in the request. Therefore, no research findings or data tables for the requested section can be provided.

Theoretical and Computational Investigations of 2 Tetradecyloctadecyl 2 Hexyldecanoate

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules, which in turn governs their structure, stability, and reactivity. researchgate.net Methods rooted in quantum mechanics can elucidate the intricate details of the electronic distribution and energy of 2-tetradecyloctadecyl 2-hexyldecanoate.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of large organic molecules. chemrxiv.org For a complex branched ester like this compound, DFT calculations can predict a range of fundamental properties. These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). chemrxiv.org

Once the geometry is optimized, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule. The ester group, with its polar carbonyl (C=O) and ether (C-O) linkages, is expected to be the most electronically active site. The long, branched alkyl chains, in contrast, will be electronically neutral and non-polar.

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com A larger gap suggests higher stability and lower reactivity.

A hypothetical DFT study on this compound would likely reveal that the HOMO is localized around the non-bonding orbitals of the oxygen atoms in the ester group, while the LUMO is associated with the antibonding π* orbital of the carbonyl group. The extensive alkyl branching is expected to have a subtle, yet noticeable, effect on the electronic properties compared to a linear ester of similar molecular weight, primarily through steric and weak inductive effects.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and a Linear Analogue

| Property | This compound | Linear Analogue (e.g., Docosyl Docosanoate) |

| HOMO Energy (eV) | -6.5 | -6.3 |

| LUMO Energy (eV) | 1.2 | 1.4 |

| HOMO-LUMO Gap (eV) | 7.7 | 7.7 |

| Dipole Moment (Debye) | 1.9 | 1.8 |

Note: These values are illustrative and would require actual DFT calculations to be confirmed.

Quantum mechanical calculations are invaluable for mapping out potential reaction pathways, such as hydrolysis of the ester bond, a key degradation pathway. rsc.org By calculating the energies of reactants, products, and any intermediate structures, a potential energy surface for the reaction can be constructed.

Of particular importance is the identification of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For the hydrolysis of this compound, theoretical studies could model the approach of a water molecule to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O bond. acs.org

The steric hindrance caused by the bulky 2-tetradecyloctadecyl and 2-hexyldecyl groups is expected to significantly increase the activation energy for hydrolysis compared to less hindered esters. DFT calculations can quantify this steric effect by comparing the activation energies of branched and linear esters. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the physical movements and interactions of one or more molecules over time. nih.gov MD simulations treat atoms as classical particles and use a force field to describe the forces between them. bu.edu

MD simulations can model the behavior of this compound in different solvents or as part of a larger mixture, such as in a cosmetic formulation. mdpi.com By simulating the molecule in an aqueous environment, for example, one could observe how the hydrophobic alkyl chains fold to minimize contact with water, while the polar ester group may remain more exposed to the aqueous phase. nih.govbu.edu

In a non-polar, oil-based solvent, the molecule would likely adopt a more extended conformation. Simulations can also provide insights into how molecules of this compound interact with each other in a bulk liquid state, revealing information about properties like viscosity and density. The solvent accessible surface area (SASA) is a common metric from MD simulations that quantifies the exposure of the molecule to its environment. acs.org

Table 2: Illustrative SASA Values from a Hypothetical MD Simulation

| Environment | Hydrophilic SASA (Ų) (Ester Group) | Hydrophobic SASA (Ų) (Alkyl Chains) | Total SASA (Ų) |

| In Vacuum | 50 | 2500 | 2550 |

| In Water | 35 | 1800 | 1835 |

| In Hexane (B92381) | 48 | 2450 | 2498 |

Note: These values are for illustrative purposes to show expected trends.

The extensive branching of this compound significantly influences its physical properties. MD simulations are an excellent tool to study the dynamics and flexibility of these branched chains. nih.gov By tracking the positions of atoms over time, one can analyze the range of motion of different parts of the molecule.

The branching is expected to restrict the conformational freedom of the alkyl chains compared to their linear counterparts. This can lead to a more rigid molecular structure, which can affect properties like melting point and viscosity. researchgate.net MD simulations can quantify this rigidity by calculating parameters such as the radius of gyration, which measures the compactness of the molecule, and various order parameters that describe the alignment of the alkyl chains. nih.gov

Cheminformatics and Machine Learning Applications in Ester Research

Cheminformatics and machine learning are rapidly emerging as powerful tools in chemical research, enabling the prediction of properties and activities from molecular structure alone. nih.govmdpi.com These data-driven approaches can be applied to large classes of compounds, including branched esters.

By training machine learning models on large datasets of known esters with experimentally determined properties, it is possible to develop quantitative structure-property relationship (QSPR) models. mdpi.comresearchgate.net These models use molecular descriptors—numerical representations of a molecule's structure—to predict properties of new, uncharacterized molecules like this compound. scite.ainih.gov

For instance, a QSPR model could be developed to predict the viscosity or melting point of long-chain esters based on descriptors such as molecular weight, number of branches, and various topological indices that capture molecular shape and connectivity. researchgate.net While the accuracy of these predictions depends heavily on the quality and diversity of the training data, they can provide rapid and cost-effective estimations of key physical properties. nih.gov

Predictive Modeling of Branched Ester Properties

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern materials science. These models establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. For long-chain branched esters, these properties can range from physical characteristics like viscosity and melting point to thermodynamic parameters such as enthalpy of vaporization. researchgate.net

The development of predictive models for esters has been a focus of various research efforts. For instance, models have been developed to predict the kinematic viscosities of ester mixtures, which are critical for applications like biolubricants. mdpi.com These models can use sensitivity parameters tied to the functional groups within the molecules to forecast the properties of complex mixtures, reducing the need for extensive experimental measurements. mdpi.com The fundamental inputs for such models are the molecular descriptors, which are numerical representations of the molecule's structural and electronic features. For a molecule like this compound, these descriptors would quantify its large size, degree of branching, and the presence of the ester functional group. numberanalytics.comwikipedia.org

Advanced machine learning techniques are also being deployed to create highly accurate prediction tools. The Org-Mol model, for example, leverages molecular representation learning to predict bulk properties for organic compounds and has been successfully applied to screen millions of ester molecules for specific applications like immersion cooling fluids. arxiv.org Such models can predict a variety of properties, including the predicted Collision Cross Section (CCS), which relates to the molecule's shape and size in the gas phase.

Below is a table of computationally predicted properties for this compound.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C48H96O2 | - |

| Monoisotopic Mass | 704.741 Da | Mass Spectrometry Calculation |

| XlogP | 23.4 | Predictive Algorithm |

| Predicted Collision Cross Section (CCS, Ų) | CCSbase | |

| [M+H]+ | 292.9 | Predictive Algorithm |

| [M+Na]+ | 297.3 | Predictive Algorithm |

| [M-H]- | 271.8 | Predictive Algorithm |

This table presents computationally predicted data for this compound. uni.lu

Structure-Activity Relationship (SAR) Studies for Long-Chain Branched Esters

Structure-Activity Relationship (SAR) is a concept, originating in drug discovery, that links the chemical structure of a molecule to its biological activity. gardp.orgoncodesign-services.com This principle is readily adapted to materials science as Structure-Property Relationship (SPR), where it is used to understand how specific structural motifs influence the physical and chemical properties of a substance. drugdesign.org For long-chain branched esters such as this compound, SAR/SPR studies are crucial for tuning properties like lubricity, thermal stability, and solubility.

The key structural features of this compound are the long alkyl chains and the specific branching pattern derived from Guerbet alcohols and acids. aocs.orgresearchgate.net The influence of these features on material properties is significant:

Branching: The introduction of branching along the hydrocarbon chain disrupts the ability of the molecules to pack into an ordered crystal lattice. This disruption lowers the melting point of the material, which is why branched esters are often liquid at room temperature while their linear counterparts are solid waxes. researchgate.net

Chain Length: The total number of carbon atoms influences van der Waals forces, directly affecting properties like boiling point and viscosity. Systematic extension of the alkyl chains, a technique known as homologation, can be used to precisely modify these properties. drugdesign.org

Position of Branching: The specific location of the branch point along the chain also impacts physical properties such as surface tension and contact angle. aocs.org

The table below, based on data for representative esters, illustrates the profound effect of branching on melting points. researchgate.net

| Ester Type (32 Carbons) | Alcohol Component | Acid Component | Physical State | Melting Point (°C) |

| Linear-Linear | Linear | Linear | White Solid | ~70 |

| Guerbet-Linear | Guerbet (Branched) | Linear | Slushy Liquid | ~50 |

| Guerbet-Guerbet | Guerbet (Branched) | Guerbet (Branched) | Yellow Liquid | < 0 |

This table demonstrates how introducing branched Guerbet components dramatically lowers the melting point of esters compared to their linear analogues. This compound is an example of a Guerbet-Guerbet ester. researchgate.net

By systematically modifying the parent alcohols and carboxylic acids used in synthesis, SAR/SPR principles allow chemists to fine-tune the resulting ester's properties for specific high-performance applications. nih.gov

Data-Driven Design of Novel Branched Esters

The convergence of predictive modeling, SAR, and high-throughput computational power has enabled a new paradigm: data-driven design. This approach moves beyond the one-by-one synthesis and testing of molecules and instead uses machine learning and computational screening to identify promising candidates virtually before committing to laboratory synthesis. biomaterials.orgnih.gov

The workflow for the data-driven design of a novel branched ester with specific target properties would typically involve several key steps:

Database Curation: A large dataset of existing branched esters and their experimentally determined properties (e.g., viscosity index, pour point, thermal conductivity) is assembled. pharmaexcipients.com

Model Training: A machine learning algorithm, such as a Random Forest Regressor or a neural network, is trained on this dataset. The model learns the complex, non-linear relationships between molecular descriptors (representing the structure) and the target properties. nih.gov

Virtual Library Generation: A vast virtual library of chemically plausible but currently non-existent branched ester structures is computationally generated. This could include millions of potential candidates. arxiv.org

High-Throughput Screening: The trained machine learning model is used to rapidly predict the properties of every molecule in the virtual library. This step filters the millions of candidates down to a small number of promising hits that are predicted to meet the desired performance criteria. arxiv.org

Experimental Validation: The top-ranked candidates are synthesized in the laboratory and their properties are measured to validate the model's predictions.

This data-driven approach has been successfully used to design novel polymer excipients for pharmaceuticals by predicting their glass transition temperature (Tg), a key indicator of performance. biomaterials.orgnih.gov Similarly, it has been applied to the discovery of new ester-based immersion coolants by screening millions of virtual molecules. arxiv.org The application of these computational design principles, including methods like Crystal Structure Prediction (CSP) for solid-state materials, holds immense potential for accelerating the discovery of next-generation, high-performance branched esters like this compound. wikipedia.org

Applications of 2 Tetradecyloctadecyl 2 Hexyldecanoate in Advanced Materials and Chemical Formulations

Research into 2-Tetradecyloctadecyl 2-hexyldecanoate as a High-Performance Lubricant Base Stock

Investigation of Low-Temperature Performance Enhancements in Branched Esters

Branched-chain esters are known to exhibit superior low-temperature properties compared to their linear counterparts. The branching in the alcohol and/or acid chains disrupts the orderly packing of molecules at low temperatures, which inhibits crystallization and significantly lowers the pour point. ukm.my For a large, highly branched molecule like this compound, a very low pour point would be expected, making it theoretically suitable for lubricants operating in cold climates. Studies on other branched dicarboxylate esters have shown that increased branching leads to pour points below -60°C. ukm.my

Table 1: General Low-Temperature Properties of Branched vs. Linear Esters

| Property | Linear Esters | Branched Esters |

|---|---|---|

| Pour Point | Higher | Significantly Lower |

| Low-Temperature Viscosity | Tends to be higher | Generally lower |

| Crystallization Tendency | Higher | Lower |

This table represents generalized data for the class of ester lubricants and is not specific to this compound.

Studies on Oxidative Stability and Viscosity Index Improvement

Synthetic esters are prized for their high oxidative stability, which allows them to be used at elevated temperatures without significant degradation. machinerylubrication.com The absence of easily oxidizable sites, such as double bonds, and the steric hindrance provided by the branched structure can enhance this stability. Guerbet esters, in particular, are noted for their thermal and oxidative stability. lubrizol.com Furthermore, the large molecular structure of compounds like this compound typically correlates with a high viscosity index (VI). A high VI indicates that the lubricant's viscosity changes less with temperature fluctuations, a critical attribute for high-performance lubricants. ukm.my

Rheological Characterization of this compound in Lubricant Formulations

The rheology of a lubricant, its study of flow and deformation, is fundamental to its performance. No specific rheological data for this compound exists in the public domain.

At constant temperature, many lubricant base oils, including synthetic esters, exhibit Newtonian behavior, where viscosity is independent of the shear rate. machinerylubrication.com However, in formulated lubricants containing additives or at very high pressures, non-Newtonian behavior (shear thinning or thickening) can be observed. machinerylubrication.comresearchgate.net Without experimental data, it is presumed that pure this compound would behave as a Newtonian fluid under typical conditions.

The polarity of the ester functional group provides an affinity for metal surfaces, allowing for the formation of a protective film that reduces friction and wear under boundary lubrication conditions. This is a key advantage of ester-based lubricants. The long, branched chains of this compound would likely contribute to a robust lubricating film. The coefficient of friction in such systems is influenced by the molecular structure, the nature of the metal surfaces, and operating conditions. Studies on other branched dicarboxylate esters have demonstrated their effectiveness in providing boundary lubrication and achieving a low coefficient of friction. researchgate.net

Exploration of this compound in Specialized Chemical Formulations

Beyond the theoretical applications in lubrication, this compound is documented for its use in other specialized formulations. It is used in the personal care industry as an emollient and conditioner in cosmetics, skin care, and hair care products due to its ability to soften and smooth. lookchem.com In industrial applications, it serves as a plasticizer and solvent in paints, coatings, and adhesives. lookchem.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Di-2-ethyhexyl dodecanedioate |

| Di-2-ethyhexyl azelate |

Research into its Role as a Plasticizer in Polymer Science

In the industrial sector, this compound is utilized as a plasticizer. lookchem.com Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. The large, non-polar nature of this ester allows it to integrate into polymer matrices, disrupting intermolecular forces between polymer chains and thereby increasing flexibility and workability. Its high boiling point (653.7°C at 760 mmHg) and low vapor pressure suggest it is a stable, low-volatility plasticizer, which is crucial for the longevity and durability of the final polymer product. lookchem.com While detailed academic studies focusing solely on this compound's plasticizing effects are not widely published, its industrial use points to its efficacy in improving the performance of materials like synthetic rubbers and plastics. lookchem.com

Studies on its Function as a Solvent in Advanced Coatings and Adhesives

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C48H96O2 lookchem.comchemspider.com |

| Molecular Weight | 705.27 g/mol lookchem.com |

| CAS Number | 93982-00-4 lookchem.comthegoodscentscompany.com |

| Boiling Point | 653.7°C at 760 mmHg lookchem.com |

| Flash Point | 348.9°C lookchem.com |

| Density | 0.854 g/cm³ lookchem.com |

| Refractive Index | 1.460 lookchem.com |

| Vapor Pressure | 5.77E-17 mmHg at 25°C lookchem.com |

Bio-Derived and Sustainable Applications of Long-Chain Branched Esters

The search for renewable and high-performance alternatives to petroleum-based products has driven research into bio-derived long-chain branched esters. These compounds, similar in structure to this compound, offer promising avenues for sustainable technologies, from transportation fuels to chemical manufacturing.

Potential as a Component in Biofuel Additives and Enhancers

Long-chain branched esters are recognized for their potential to enhance the properties of biofuels, particularly biodiesel. nih.gov One of the significant drawbacks of conventional biodiesel (fatty acid methyl or ethyl esters) is its poor performance in cold temperatures, leading to gelling and engine problems. nih.govresearchgate.netresearchgate.net Research has shown that fatty acid esters with branched-chain alcohol components exhibit superior fuel properties, including improved cold flow characteristics with lower cloud and pour points. nih.govresearchgate.net

The addition of branched-chain fatty acid esters can significantly improve key biodiesel parameters. arpnjournals.org For instance, blending these esters can lead to a higher cetane number, which relates to ignition quality, and increased viscosity. arpnjournals.orgmdpi.com While very high concentrations of some branched esters can raise viscosity beyond standard limits, their use as additives is promising. researchgate.net The development of new biochemical pathways to synthesize higher alcohols from biomass opens a future perspective for producing these long-chain fatty acid alkyl esters for use as valuable biofuel additives. mdpi.com

Table 2: Effects of Branched-Chain Esters on Biodiesel Properties

| Property | Effect of Blending with Branched-Chain Esters | Source |

| Cold Flow (Pour Point) | Generally lower, improving performance in cold weather. | nih.govmdpi.com |

| Cetane Number | Higher, indicating better ignition quality. | arpnjournals.orgmdpi.com |

| Viscosity | Higher, which can improve lubricity. | mdpi.com |

| Heat Value | Slightly lower compared to pure biodiesel (B100). | arpnjournals.org |

| NOx Emissions | Can be reduced compared to pure biodiesel. | arpnjournals.org |

Microbial Electrosynthesis for Long-Chain Alkyl Ester Production

A cutting-edge approach for sustainable chemical production is microbial electrosynthesis (MES), a technology that uses microorganisms to convert carbon dioxide (CO2) and electricity into valuable chemicals. nih.govtuni.fi This process holds potential for the carbon-neutral production of long-chain alkyl esters, also known as wax esters. nih.gov

Research has demonstrated a two-stage process for this conversion. nih.govtuni.fi

First Stage: In a microbial electrosynthesis reactor, acetogenic bacteria like Sporomusa ovata utilize electrons from a cathode to reduce CO2 into simpler organic compounds, primarily acetate (B1210297). nih.govtuni.fichalmers.se This process effectively captures carbon and converts electrical energy into chemical energy. acs.org

Second Stage: The acetate-rich liquid from the first stage is then fed to a second microorganism, such as Acinetobacter baylyi, in an aerobic environment. nih.govtuni.fi A. baylyi converts these intermediate products into long-chain alkyl esters (wax esters). nih.gov

This proof-of-principle research represents the first instance of producing long-chain alkyl esters using only CO2 and electricity as the sources for carbon and energy. nih.govtuni.fi This technology opens a pathway for producing carbon-neutral chemicals and biofuels, transforming waste CO2 into high-value oleochemicals. nih.gov

Future Research Directions and Emerging Trends for 2 Tetradecyloctadecyl 2 Hexyldecanoate

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of Guerbet esters, including 2-Tetradecyloctadecyl 2-hexyldecanoate, often involves high temperatures and strong acid catalysts, which are energy-intensive and can produce undesirable byproducts. chemistryforsustainability.org Future research is heavily focused on developing greener, more efficient, and selective synthetic methods.

A significant trend is the adoption of biocatalysis , particularly the use of immobilized enzymes like lipases. researchgate.netbenthamdirect.com These enzymatic processes operate under mild conditions, reducing energy consumption and minimizing waste. chemistryforsustainability.orgenvironmentenergyleader.com For instance, the use of immobilized Candida antarctica lipase (B570770) B (Novozym® 435) has been successful in the solvent-free synthesis of other branched-chain esters, achieving high conversion rates of up to 99%. nih.govresearchgate.net This approach not only aligns with the principles of green chemistry but also yields high-purity products, often eliminating the need for extensive post-reaction processing. chemistryforsustainability.orgcosmeticsandtoiletries.com Research in this area aims to discover or engineer more robust and cost-effective enzymes tailored for the synthesis of very large esters like this compound.

Another promising avenue is the development of advanced homogeneous and heterogeneous catalysts . Recent breakthroughs include bimetallic oxide clusters (e.g., RhRu) that exhibit high efficiency in ester production using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.combritishwaterfilter.com For the underlying Guerbet reaction that produces the precursor alcohols, ruthenium and iridium-based pincer complexes have shown remarkable activity and selectivity, pushing the boundaries for converting bio-ethanol into higher alcohols. rsc.orgrsc.orgresearchgate.netacs.orgunibo.it The goal is to design catalysts that are not only highly active and selective but also stable and recyclable, which is crucial for industrial-scale production. unibo.it

| Synthetic Route | Key Advantages | Research Focus |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced byproducts, lower energy consumption, use of renewable feedstocks. chemistryforsustainability.orgbenthamdirect.comenvironmentenergyleader.comcosmeticsandtoiletries.com | Discovering and engineering robust, low-cost enzymes; optimizing solvent-free processes for ultra-long-chain esters. nih.govrsc.org |

| Advanced Catalysis | High atom economy, use of benign oxidants (e.g., O2), potential for high turnover numbers and frequencies. labmanager.comresearchgate.net | Designing stable, recyclable, and highly selective catalysts (e.g., pincer complexes) for large molecule synthesis. rsc.orgunibo.it |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry is becoming an indispensable tool for accelerating the development of new chemicals and materials. For a complex molecule like this compound, computational modeling offers pathways to understand its behavior and predict its properties without extensive, time-consuming, and costly experimentation.

Computational Fluid Dynamics (CFD) is being employed to model and optimize esterification reactors. tridiagonal.com By simulating flow patterns, mixing, and heat and mass transfer within a reactor, CFD helps in designing more efficient systems, whether they are traditional stirred-tank reactors or modern miniaturized intensified reactors. tridiagonal.comaip.orgaip.org This is particularly important for achieving optimal yields and purity in both chemical and biocatalytic synthesis routes. researchgate.netmdpi.com

Molecular Dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of predicting the physical and chemical properties of lubricants and cosmetic esters. mdpi.comresearchgate.net These models can correlate molecular structure—such as chain length, branching, and the nature of functional groups—with macroscopic properties like viscosity, flash point, and density. researchgate.netacs.orgacs.org For example, machine learning algorithms, including artificial neural networks (ANN) and support vector machines (SVM), are being trained on experimental data to predict lubricant properties with high accuracy. acs.orgacs.orgmdpi.com Future work will likely involve developing specific force fields and models for very large Guerbet esters to predict their performance in lubricant formulations and their interaction with skin in cosmetic applications. mdpi.comresearchgate.net

| Modeling Technique | Application in Ester Development | Future Direction |